![molecular formula C21H31N3O4 B13147542 7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,10-Triazaspiro[46]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester is a complex heterocyclic compound It is characterized by its unique spiro structure, which includes three nitrogen atoms and two carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester typically involves multi-step organic reactions. One common method involves the reaction of a suitable amine with a spirocyclic ketone, followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and may involve chromatography for purification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester has several scientific research applications:
Mechanism of Action
The mechanism by which 2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester exerts its effects often involves binding to specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can vary depending on the specific application, but often include key signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane: This compound shares a similar spirocyclic structure but has different substituents, which can affect its chemical properties and applications.
7-Oxa-1,3,10-triazaspiro[4.6]undecane-10-carboxylic acid:
Uniqueness
2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-O-benzyl 10-O-tert-butyl 2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate |
InChI |
InChI=1S/C21H31N3O4/c1-20(2,3)28-19(26)24-12-11-23(15-21(16-24)9-10-22-14-21)18(25)27-13-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3 |
InChI Key |
NCLKKBPEWSLQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CCNC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


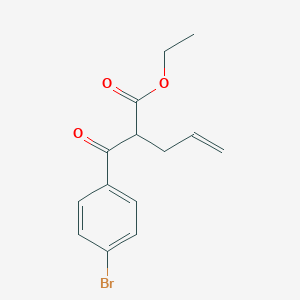
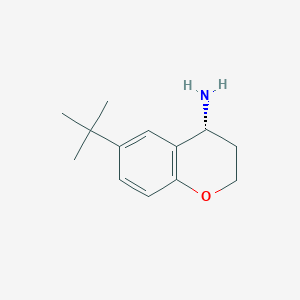
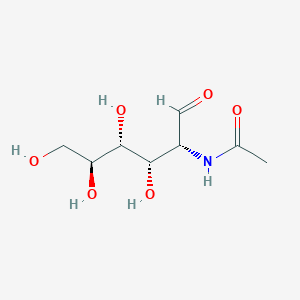

![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

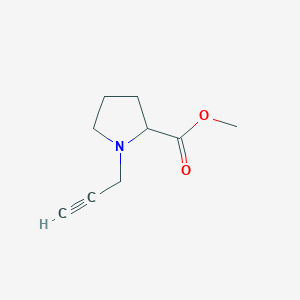
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
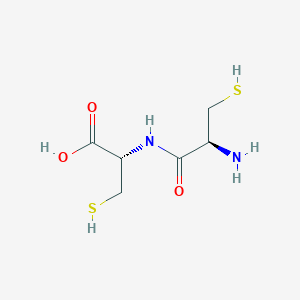
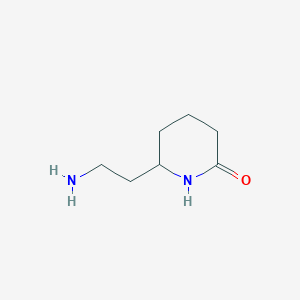
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
